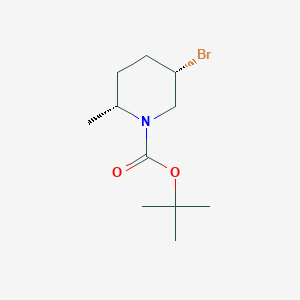
(3,5-Dichloro-2-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,5-Dichloro-2-methoxyphenyl)acetic acid” is a carboxylic acid . It is a reactant used for the preparation of adenain inhibitors as potential antivirals .
Molecular Structure Analysis
The molecular formula of “(3,5-Dichloro-2-methoxyphenyl)acetic acid” is C9H8Cl2O3 . Its average mass is 235.064 Da and its monoisotopic mass is 233.985046 Da .Chemical Reactions Analysis
As mentioned earlier, “(3,5-Dichloro-2-methoxyphenyl)acetic acid” is used as a reactant in the preparation of adenain inhibitors . Adenain is a proteinase found in adenoviruses, and inhibitors of this enzyme have potential antiviral applications.Aplicaciones Científicas De Investigación
Chemistry and Derivative Synthesis
Derivative Preparation and Solubility Studies
Research by Baarschers and Vukmanich (1986) explored the chemistry of methoxychlor derivatives, focusing on the preparation of compounds like 1-chloro-2,2-bis(p-methoxyphenyl)ethylene and its derivatives, including 2,2-bis(p-methoxyphenyl)acetic acid. Their study also delved into the solubility and partition coefficients of these acids, providing foundational knowledge for further applications in chemical synthesis and environmental chemistry (Baarschers & Vukmanich, 1986).
Novel Indole-Benzimidazole Derivatives
Wang et al. (2016) synthesized novel indole-benzimidazole derivatives starting from 2-methylindole-3-acetic acid and its 5-methoxy derivative. These derivatives were obtained through high-temperature condensation with substituted o-phenylenediamines, showcasing the compound's role in the development of potential therapeutic agents (Wang et al., 2016).
Crystallographic Analysis
Okabe, Suga, and Kohyama (1995) conducted a crystallographic analysis of dl-4-hydroxy-3-methoxymandelic acid, a related compound, providing insights into the molecular configuration and interactions that could inform the design of new chemical entities with desired physical and chemical properties (Okabe et al., 1995).
Synthetic Process Improvement
Qi Yuejin (2010) focused on improving the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, a structurally related compound, demonstrating a practical and scalable synthetic route. This research contributes to the efficiency and sustainability of synthesizing complex organic molecules, potentially influencing the production of pharmaceuticals and agrochemicals (Qi Yuejin, 2010).
Molecular Structure and Fragmentation Studies
Research on the side-chain fragmentation of arylalkanol radical cations by Baciocchi et al. (1996) provided insights into the molecular behavior of related methoxyphenyl compounds under oxidative conditions. Understanding these fragmentation patterns is crucial for the development of novel organic synthesis strategies and for the prediction of drug metabolism pathways (Baciocchi et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,5-dichloro-2-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9-5(3-8(12)13)2-6(10)4-7(9)11/h2,4H,3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCIRTQIRBQPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(methylthio)benzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2665116.png)
![2-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2665118.png)

![N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline](/img/structure/B2665121.png)


![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2665126.png)
![Tert-butyl 2-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2665127.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2665130.png)

![6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2665134.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2665136.png)
